Extended Pharmacokinetic Half-Life Enables Practical Dosing Schedules Compared to Epoprostenol and Iloprost
Treprostinil possesses a significantly extended half-life compared to its primary prostacyclin analogs. This is a critical differentiator, as the ultra-short half-life of epoprostenol (<6 minutes) necessitates continuous IV infusion and complex pump management, while iloprost's short half-life requires frequent dosing. The prolonged half-life of treprostinil reduces dosing frequency and simplifies administration across multiple routes [1].
| Evidence Dimension | Elimination half-life (t½) |
|---|---|
| Target Compound Data | Approximately 4 hours; inhaled formulation 2-4 hours; SC/IV infusions range from 1.32 to 4.61 hours depending on duration [2]. |
| Comparator Or Baseline | Epoprostenol: <6 minutes; Iloprost: 20-30 minutes (IV/inhaled) [1]. |
| Quantified Difference | Treprostinil's half-life is ~40-60 times longer than epoprostenol and ~6-12 times longer than iloprost. |
| Conditions | Data compiled from clinical pharmacokinetic reviews and comparative studies in PAH patients. |
Why This Matters
The longer half-life allows for less frequent administration (e.g., QID inhaled vs. every 2 hours for iloprost) and reduces the clinical and operational burden associated with continuous infusion therapy.
- [1] Clinical Pharmacokinetics of Inhaled Drugs for Pulmonary Hypertension (Review). eBioTrade. 2025 May 29. View Source
- [2] Teaching Resource Centre (TRC) Pharmacology Database. Prostacyclins in Pulmonary Hypertension. Treprostinil. View Source
